molecular formula C22H27NO4S B4610004 dicyclohexyl 1,3-benzothiazol-2-ylmalonate

dicyclohexyl 1,3-benzothiazol-2-ylmalonate

Cat. No.: B4610004
M. Wt: 401.5 g/mol
InChI Key: NVUZIPDWNDYTLZ-UHFFFAOYSA-N
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Description

Dicyclohexyl 1,3-benzothiazol-2-ylmalonate is a useful research compound. Its molecular formula is C22H27NO4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.16607952 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole compounds are highlighted for their significance in medicinal chemistry due to their diverse pharmacological properties. These compounds serve as the backbone for many pharmaceuticals, offering a high degree of structural diversity crucial for new therapeutic discoveries. Benzothiazole derivatives have been identified for their potential in chemotherapeutics, demonstrating broad pharmacological activities which underscore their importance in developing future drugs (Elgemeie, Azzam, & Osman, 2020).

Antitumor Properties and Mechanisms

The antitumor properties of certain benzothiazole derivatives have been extensively studied, revealing mechanisms of action such as apoptosis induction and cell cycle arrest. For instance, novel heteroaromatic quinols, including benzothiazole-based compounds, show potent antiproliferative activity against various cancer cell lines and tumor xenografts. These compounds induce apoptosis, highlighted by caspase 3 and PARP cleavage, and are influenced by glutathione levels, suggesting a complex interaction with cellular redox states (Chew et al., 2006).

Chemiluminescence and Photophysical Applications

Benzothiazole derivatives have also found applications in chemiluminescence, where they are used in synthesizing bicyclic dioxetanes. These compounds exhibit significant chemiluminescence efficiency, demonstrating potential in various analytical and bioanalytical applications. The efficiency of these dioxetanes in generating light through base-induced decomposition, especially in aqueous systems, opens new avenues for research in sensing and imaging technologies (Watanabe et al., 2012).

Properties

IUPAC Name

dicyclohexyl 2-(1,3-benzothiazol-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c24-21(26-15-9-3-1-4-10-15)19(22(25)27-16-11-5-2-6-12-16)20-23-17-13-7-8-14-18(17)28-20/h7-8,13-16,19H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUZIPDWNDYTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(C2=NC3=CC=CC=C3S2)C(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.